

Nigakilactone C: A Potential Quassinoid for Anti-Malarial Drug Development

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Compound of Interest				
Compound Name:	Nigakilactone C			
Cat. No.:	B1206246	Get Quote		

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The urgent need for novel anti-malarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has intensified the exploration of natural products with potent antiplasmodial activity. Among these, the quassinoids, a class of structurally complex triterpenoids derived from plants of the Simaroubaceae family, have emerged as a promising source of lead compounds. While specific research on the anti-malarial potential of **Nigakilactone C** is not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-malarial quassinoids strongly suggests its potential as a valuable candidate for further investigation. This technical guide provides an in-depth overview of the anti-malarial potential of **Nigakilactone C**, drawing upon the established activities of closely related quassinoids such as Simalikalactone D, Simalikalactone E, and Chaparrinone.

The Anti-Malarial Promise of Quassinoids

Quassinoids have consistently demonstrated potent in vitro and in vivo activity against Plasmodium parasites. These compounds are known to exhibit significant cytotoxicity against various cancer cell lines, and their anti-malarial action is a key area of research.

In Vitro Antiplasmodial Activity



Numerous quassinoids have shown remarkable potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values for several prominent quassinoids are summarized in the table below, highlighting their sub-micromolar to nanomolar efficacy.

Compound	P. falciparum Strain(s)	IC50	Reference
Simalikalactone D	FcB1 (CQ-resistant)	10 nM	[1](INVALID-LINK)
Simalikalactone E	Multiple strains	24 - 68 nM	[2](INVALID-LINK)
Chaparrinone	Not Specified	0.037 μg/mL	[3](INVALID-LINK)
Bruceantin	Not Specified	0.0008 μg/mL	[4](INVALID-LINK)
Simalikalactone D	Not Specified	0.0009 μg/mL	[4](INVALID-LINK)

Table 1: In Vitro Antiplasmodial Activity of Selected Quassinoids

In Vivo Efficacy

The anti-malarial activity of quassinoids has also been validated in murine malaria models. These studies are crucial for assessing the potential therapeutic efficacy of these compounds in a physiological setting.



Compound	Murine Malaria Model	Dosage	% Inhibition <i>I</i> Activity	Reference
Simalikalactone	Plasmodium	3.7 mg/kg/day	50% inhibition	[1](INVALID-
D	yoelii yoelii	(oral)		LINK)
Simalikalactone	Plasmodium	1 mg/kg/day	50% inhibition	(INVALID-LINK-
E	vinckei petteri	(oral)		-)
Simalikalactone	Plasmodium	0.5 mg/kg/day	50% inhibition	(INVALID-LINK-
E	vinckei petteri	(i.p.)		-)
Picrasma javanica Extract	Plasmodium berghei	400 mg/kg	52.5% parasitemia inhibition	[5](INVALID- LINK)

Table 2: In Vivo Anti-Malarial Activity of Selected Quassinoids and Related Extracts

Cytotoxicity

A critical aspect of drug development is assessing the selectivity of a compound for the target pathogen over host cells. The cytotoxic concentration (CC50) of quassinoids against various cell lines provides insight into their therapeutic window.

Compound	Cell Line	CC50 / IC50	Reference
Chaparrinone	P-388 cells	0.34 μg/mL	[3](INVALID-LINK)
Simalikalactone E	Mammalian cells	Dependent on cell line (good selectivity on non-tumorogenic cells)	[2](INVALID-LINK)

Table 3: Cytotoxicity of Selected Quassinoids

Postulated Mechanism of Action

While the precise molecular targets of most anti-malarial quassinoids are still under investigation, several studies suggest that their mode of action involves the inhibition of protein



synthesis in the parasite. This is a distinct mechanism compared to many currently used antimalarial drugs, making quassinoids attractive candidates for overcoming existing resistance.

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